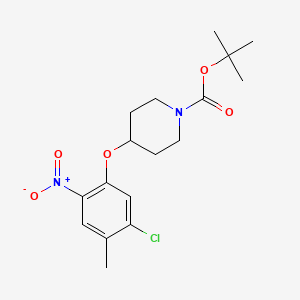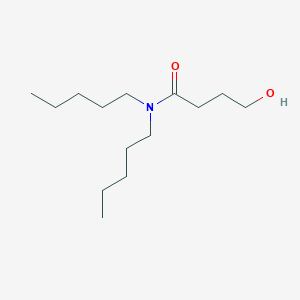
4-hydroxy-N,N-dipentylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N,N-dipentylbutanamide is an organic compound with the molecular formula C14H29NO2. It contains a total of 45 bonds, including 16 non-hydrogen bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol . This compound is a member of the amide family and features a hydroxyl group attached to the butanamide backbone.
Vorbereitungsmethoden
The synthesis of 4-hydroxy-N,N-dipentylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybutanal with dipentylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-hydroxy-N,N-dipentylbutanamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol .
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N,N-dipentylbutanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of hydroxylated fatty acids on cellular metabolism and signaling pathways. In medicine, it may have potential therapeutic applications due to its structural similarity to other bioactive compounds. In industry, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-hydroxy-N,N-dipentylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group on the butanamide backbone allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical processes, including lipid metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
4-hydroxy-N,N-dipentylbutanamide can be compared to other similar compounds, such as 4-hydroxy-N-phenylbenzamide and 4-hydroxy-2-pentanone. These compounds share structural similarities but differ in their specific functional groups and chemical properties. For example, 4-hydroxy-N-phenylbenzamide contains a phenyl group instead of a dipentyl group, which affects its reactivity and applications .
Eigenschaften
Molekularformel |
C14H29NO2 |
|---|---|
Molekulargewicht |
243.39 g/mol |
IUPAC-Name |
4-hydroxy-N,N-dipentylbutanamide |
InChI |
InChI=1S/C14H29NO2/c1-3-5-7-11-15(12-8-6-4-2)14(17)10-9-13-16/h16H,3-13H2,1-2H3 |
InChI-Schlüssel |
NPERUWLSNKMROA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


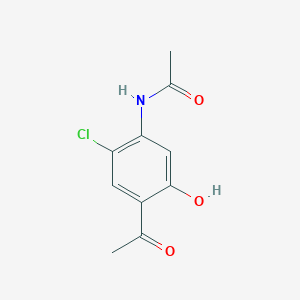
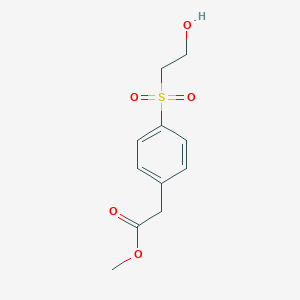



![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
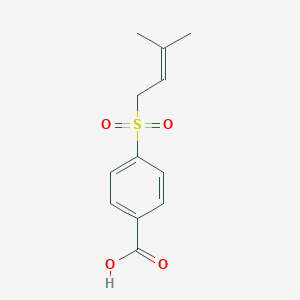

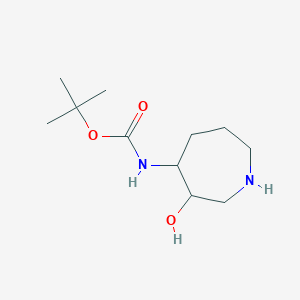
![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)

![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
